Menaquinone 7-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

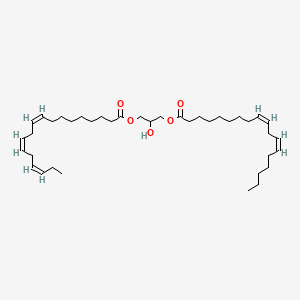

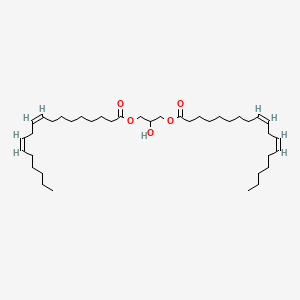

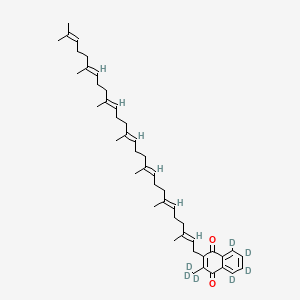

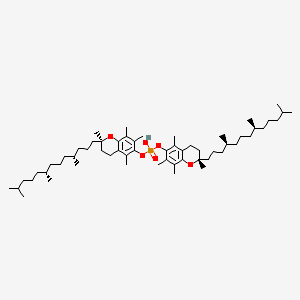

Menaquinone 7-d7, also known as Vitamin K2-7, is a form of Vitamin K2 that is characterized by the presence of seven isoprenoid units in its side chain. This compound is a deuterated form of Menaquinone-7, where seven hydrogen atoms are replaced by deuterium. This compound is a fat-soluble vitamin that plays a crucial role in various physiological processes, including bone health and cardiovascular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menaquinone 7-d7 can be synthesized through both chemical and biological methods. The chemical synthesis involves the use of deuterated precursors to introduce deuterium atoms into the molecule. One common method is the hydrogenation of deuterated naphthoquinone derivatives in the presence of a palladium catalyst. The reaction conditions typically involve high pressure and temperature to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using bacterial strains such as Bacillus subtilis. The fermentation medium is optimized to enhance the yield of this compound, and the product is extracted using organic solvents. The purity of the final product is ensured through various purification techniques, including chromatography .

Chemical Reactions Analysis

Types of Reactions

Menaquinone 7-d7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to form menaquinone epoxides.

Reduction: The compound can be reduced to form dihydromenaquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isoprenoid side chain is modified.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, thiols

Major Products

Oxidation: Menaquinone epoxides

Reduction: Dihydromenaquinone derivatives

Substitution: Modified isoprenoid side chains

Scientific Research Applications

Mechanism of Action

Menaquinone 7-d7 exerts its effects by activating Vitamin K-dependent proteins, which play a crucial role in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which is involved in the mineralization of bone tissue. By activating osteocalcin, this compound helps ensure that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .

In the cardiovascular system, this compound activates matrix Gla protein, which inhibits the calcification of arterial walls. This helps reduce the risk of arterial stiffness and atherosclerosis .

Comparison with Similar Compounds

Menaquinone 7-d7 is part of the larger family of menaquinones, which includes several compounds with varying numbers of isoprenoid units. Some similar compounds include:

Menaquinone-4 (MK-4): This compound has four isoprenoid units and is known for its shorter half-life compared to this compound.

Menaquinone-9 (MK-9): With nine isoprenoid units, MK-9 has a longer half-life than this compound.

Phylloquinone (Vitamin K1): This compound is found in green leafy vegetables and is primarily involved in blood clotting.

This compound is unique due to its longer half-life and higher bioavailability, making it a preferred choice for supplementation to achieve optimal Vitamin K2 levels .

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-HRQALKRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857960 |

Source

|

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233937-31-9 |

Source

|

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)